N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide
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Overview
Description
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide is a complex organic compound with a molecular formula of C29H22N2O4S. This compound is characterized by its benzothiazinone core structure, which is a heterocyclic compound containing sulfur and nitrogen atoms. The presence of benzoyl, benzyl, and nitrobenzamide groups further enhances its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazinone Core: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen to form the benzothiazinone core.
Introduction of Benzoyl and Benzyl Groups:
Nitration: The final step involves the nitration of the benzamide group to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: It can interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2,2-dimethylpropanamide: This compound has a similar benzothiazinone core but differs in the substituents attached to the core.
3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate: This compound also shares the benzothiazinone core but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H21N3O6S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C29H21N3O6S/c33-28(21-11-5-2-6-12-21)27-26(30-29(34)22-15-17-23(18-16-22)32(35)36)24-13-7-8-14-25(24)39(37,38)31(27)19-20-9-3-1-4-10-20/h1-18H,19H2,(H,30,34) |
InChI Key |
PMPBCNPCMBZJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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